REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[C:16](OC)=[O:17])[CH:9]=[CH:8]1>O1CCCC1>[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[CH2:16][OH:17])[CH:9]=[CH:8]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess lithium aluminum hydride was destroyed by addition of acetic acid
|
Type
|
ADDITION
|
Details
|
the mixture is diluted with aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica in ethyl acetate-hexane (1:9 to 1:2)
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |